molecular formula C24H25BrN4S B15139020 Caspase-3 activator 3

Caspase-3 activator 3

Cat. No.: B15139020
M. Wt: 481.5 g/mol
InChI Key: BAFSCASGZWIRBJ-UHFFFAOYSA-N
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Description

Caspase-3 activator 3 is a compound known for its role in activating caspase-3, a crucial enzyme in the process of apoptosis, or programmed cell death. Caspase-3 is a member of the cysteine-aspartic acid protease family and plays a pivotal role in the execution phase of cell apoptosis. The activation of caspase-3 is a critical determinant in the apoptotic pathway, making this compound an important compound in both research and therapeutic contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of caspase-3 activator 3 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Caspase-3 activator 3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Caspase-3 activator 3 has a wide range of applications in scientific research:

Mechanism of Action

Caspase-3 activator 3 exerts its effects by binding to and activating caspase-3. This activation involves the cleavage of procaspase-3 into its active form, which then goes on to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis. The molecular targets of caspase-3 include proteins involved in maintaining cellular structure, DNA repair, and signal transduction .

Comparison with Similar Compounds

    Caspase-9 activator: Involved in the upstream activation of the apoptotic pathway.

    Caspase-7 activator: Functions similarly to caspase-3 but with distinct substrate specificity.

    Bcl-2 inhibitors: Promote apoptosis by inhibiting anti-apoptotic proteins.

Uniqueness: Caspase-3 activator 3 is unique in its specific activation of caspase-3, making it a valuable tool for studying the downstream effects of apoptosis. Unlike caspase-9 activators, which initiate the apoptotic cascade, this compound directly engages the execution phase, providing more targeted insights into cell death mechanisms .

Properties

Molecular Formula

C24H25BrN4S

Molecular Weight

481.5 g/mol

IUPAC Name

1-[4-[2-(3-bromophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-3-yl]phenyl]-4-methylpiperazine

InChI

InChI=1S/C24H25BrN4S/c1-27-10-12-28(13-11-27)21-7-5-18(6-8-21)24-16-23(19-9-14-30-17-19)26-29(24)22-4-2-3-20(25)15-22/h2-9,14-15,17,24H,10-13,16H2,1H3

InChI Key

BAFSCASGZWIRBJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3CC(=NN3C4=CC(=CC=C4)Br)C5=CSC=C5

Origin of Product

United States

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